(4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-3-yl)methanol
Description
(4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-3-yl)methanol is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core. Its structure includes:
- 4-Chloro substituent at position 4, enhancing electrophilic reactivity.
- 4-Fluorophenyl group at position 2, contributing to aromatic interactions and metabolic stability.
Properties
Molecular Formula |
C13H9ClFN3O |
|---|---|
Molecular Weight |
277.68 g/mol |
IUPAC Name |
[4-chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-3-yl]methanol |
InChI |
InChI=1S/C13H9ClFN3O/c14-13-12-10(7-19)11(17-18(12)6-5-16-13)8-1-3-9(15)4-2-8/h1-6,19H,7H2 |
InChI Key |
BAAKLZOZPDVYOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C=CN=C(C3=C2CO)Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-3-yl)methanol typically involves the following steps:
Formation of the Pyrazolo[1,5-a]pyrazine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Chloro and Fluorophenyl Groups: These groups are introduced via substitution reactions using suitable reagents such as chlorinating and fluorinating agents.
Methanol Addition: The final step involves the addition of a methanol group to the pyrazolo[1,5-a]pyrazine core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluorophenyl groups can undergo substitution reactions with nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-3-yl)methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-3-yl)methanol involves its interaction with specific molecular targets and pathways. This compound may act by inhibiting certain enzymes or receptors, leading to alterations in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Comparative Insights
Core Heterocycle Variations Pyrazolo[1,5-a]pyrazine vs.
Substituent Effects Chloro vs. Trifluoromethyl: The 4-Cl group in the target compound offers moderate electron withdrawal, while CF3 (e.g., compound 19 ) provides stronger electron-withdrawing effects, altering reactivity and binding affinity. Methanol vs. Methyl/Aldehyde: The –CH2OH group in the target compound increases hydrophilicity compared to methyl (logP reduction by ~0.6) or aldehyde (e.g., compound in ), which may improve aqueous solubility but reduce membrane permeability.
Synthetic Accessibility The parent pyrazolo[1,5-a]pyrazine () is synthesized via cyclocondensation of hydrazines and diketones, while the methanol derivative likely involves post-synthetic oxidation or protection/deprotection strategies . Pyrazolo[1,5-a]pyrimidines (e.g., compound 8a) are often prepared via Pd-catalyzed cross-coupling or nucleophilic substitution, as seen in .
The trifluoromethyl group in compound 19 enhances metabolic stability, a feature absent in the target compound but addressable via further derivatization.
Biological Activity
(4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-3-yl)methanol is a synthetic compound belonging to the pyrazolo[1,5-a]pyrazine class. Its unique structure, characterized by a fused pyrazole and pyrazine ring with chlorinated and fluorinated phenyl substituents, suggests significant potential in medicinal chemistry. This article explores its biological activity, focusing on its therapeutic applications, mechanisms of action, and comparative analysis with structurally similar compounds.
Chemical Structure
The molecular formula of This compound is C14H12ClF N3O. The compound features:
- A pyrazole ring fused with a pyrazine ring.
- A 4-chloro and 4-fluoro phenyl group that enhances its chemical reactivity and biological activity.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Anticancer Properties
Several studies have demonstrated the anticancer potential of compounds similar to This compound . The presence of halogen substituents is known to influence the binding affinity to cancer-related targets.
| Compound Name | Biological Activity | Reference |
|---|---|---|
| 4-Chloro-3-methylphenyl-pyrazolo[1,5-a]pyrazine | Anticancer | |
| 4-Fluorophenyl-pyrazolo[1,5-a]pyrazine | Neuroprotective effects | |
| 2-(4-Bromophenyl)-pyrazolo[1,5-a]pyrazine | Anti-inflammatory |
The dual substitution of chlorine and fluorine enhances lipophilicity and may improve cellular uptake, making it a candidate for further anticancer drug development.
Neuroprotective Effects
Compounds within this class have shown promise in neuroprotection. For instance, they can inhibit inflammatory responses in neurodegenerative conditions such as Parkinson's disease. The mechanisms often involve modulation of pathways like NF-kB and MAPK.
The mechanisms underlying the biological activities of This compound are multifaceted:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in tumor progression or neuroinflammation.
- Modulation of Signaling Pathways : It can affect signaling pathways associated with cell survival and apoptosis.
Case Studies
A notable study involved the evaluation of similar compounds against various cancer cell lines. The results indicated that modifications in the substituent groups significantly altered the efficacy against specific cancer types. For example, derivatives with fluorinated groups generally showed enhanced activity compared to their non-fluorinated counterparts.
Comparative Analysis
A comparison with structurally related compounds highlights the unique advantages of This compound :
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| 4-Chloro-2-(4-methylphenyl)pyrazolo[1,5-a]pyridine | Methyl instead of fluorine | Varied anticancer properties |
| 4-Bromo-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine | Brominated substituent | Different pharmacological profile |
The presence of both chlorine and fluorine in This compound potentially enhances its binding affinity and selectivity for biological targets compared to analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
